Ledipasvir D-tartrate is a pharmaceutical compound primarily used as an antiviral agent in the treatment of hepatitis C virus infections. It is a prodrug form of Ledipasvir, which inhibits the non-structural protein 5A (NS5A) of the hepatitis C virus, thereby preventing viral replication. The compound is classified as an antiviral drug and belongs to the category of direct-acting antiviral agents.
Ledipasvir D-tartrate was developed by Gilead Sciences and is marketed under various names, including GS-5885. It is classified within the broader category of hepatitis C virus inhibitors and specifically targets the NS5A protein, which plays a crucial role in the viral life cycle. The compound's structure is derived from D-tartaric acid, which enhances its solubility and bioavailability compared to its parent compound, Ledipasvir .
The synthesis of Ledipasvir D-tartrate involves several key steps that utilize modern organic chemistry techniques. Notably, the process includes:
The synthetic route emphasizes efficiency and yield, ensuring that the final compound retains its antiviral properties while minimizing byproducts .
Ledipasvir D-tartrate has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is CHFNOS, with a molecular weight of approximately 510.56 g/mol. The compound features:
The stereochemistry of Ledipasvir D-tartrate is crucial for its activity, with specific configurations that optimize its interaction with viral proteins .
Ledipasvir D-tartrate undergoes several chemical reactions during its synthesis and in biological systems:
The stability of Ledipasvir D-tartrate under physiological conditions is critical for its effectiveness as an antiviral agent .
Ledipasvir D-tartrate exerts its antiviral effects primarily through inhibition of the NS5A protein in hepatitis C virus. This mechanism involves:
Clinical studies have demonstrated that Ledipasvir D-tartrate has potent inhibitory effects against various hepatitis C virus genotypes, making it an essential component in combination therapies .
Ledipasvir D-tartrate exhibits several notable physical and chemical properties:
Thermogravimetric analysis has shown that Ledipasvir D-tartrate maintains integrity across a range of temperatures, which is beneficial for pharmaceutical applications .
Ledipasvir D-tartrate is primarily used in clinical settings for treating chronic hepatitis C infections. Its applications include:
The development of Ledipasvir D-tartrate has significantly advanced treatment options for hepatitis C patients, contributing to higher cure rates and improved patient outcomes .
The synthesis of Ledipasvir’s chiral core relies on stereoselective strategies to construct its complex polycyclic architecture. Key intermediates include the spirocyclic imidazole moiety and the benzimidazole-fluorene system, whose asymmetric assembly dictates the compound’s antiviral specificity. A critical step involves the resolution of 5-azaspiro[2.4]heptane-6-carboxylic acid using crystallization-induced asymmetric transformation (CIAT). Traditional chiral resolution with (1S,2R)-(-)-1-amino-2-indanol yielded ≤30% of the desired (S)-enantiomer due to inefficient racemate utilization [10]. Modern approaches employ dynamic kinetic resolution with D-tartaric acid and benzaldehyde under reflux (35–100°C for 5–25 hours), directly yielding (S)-5-azaspiro[2.4]heptane-6-carboxylic acid D-tartrate with >98% optical purity [10]. Subsequent tert-butoxycarbonyl (Boc) protection and coupling reactions afford the core structure, enabling nanomolar-level NS5A inhibition (EC~50~: 34 pM GT1a, 4 pM GT1b) [4] [5].
Table 1: Key Intermediates in Ledipasvir Synthesis
Intermediate | Function | Stereochemical Outcome |
---|---|---|
5-Azaspiro[2.4]heptane-6-carboxylic acid | Spirocyclic scaffold precursor | Racemic |
(S)-Isomer D-tartrate salt | Chiral building block | >98% ee |
Boc-protected spirocycle | Coupling-ready intermediate | Retained (S)-configuration |
Salt formation optimizes Ledipasvir’s physicochemical properties, with D-tartrate selected over L-tartrate or other acids due to superior crystallinity and stability. The process involves dissolving Ledipasvir freebase (pK~a~ ~6.5) in solvents like ethanol or tetrahydrofuran, followed by stoichiometric addition of D-tartaric acid [1] [2]. X-ray diffraction reveals a 1:1 salt complex where the protonated imidazole nitrogen of Ledipasvir forms a charge-assisted hydrogen bond with the carboxylate group of D-tartrate (bond length: 2.58 Å) [1]. This configuration enhances lattice energy through complementary OH···O and NH···O interactions, reducing hygroscopicity versus sodium or phosphate salts. D-Tartrate’s R,R-chirality also enables tighter molecular packing than the meso-tartrate form, yielding a stable crystalline solid (melting point: 215–220°C) with aqueous solubility ~0.1 mg/mL—sufficient for bioavailability yet resistant to deliquescence [1] [4].
Table 2: Properties of Ledipasvir Salts
Salt Form | Solubility (mg/mL) | Melting Point (°C) | Stability |
---|---|---|---|
D-Tartrate | 0.1 | 215–220 | High (non-hygroscopic) |
Freebase | <0.05 | Amorphous | Moderate |
Phosphate | 0.3 | 195–200 | Low (hygroscopic) |
Overcoming Ledipasvir’s poor solubility (<0.1 mg/mL at pH 3–7.5) requires advanced formulation strategies. Amorphous solid dispersions (ASDs) significantly enhance dissolution kinetics via molecular-level drug dispersion in hydrophilic polymers. Two primary methods are employed:
In vivo studies in rats demonstrate ASDs’ efficacy: AUC values for Ledipasvir from optimized orodispersible films (ODFs) reach 4,231.4 h·ng/mL versus 3,662.5 h·ng/mL for crystalline tablets, attributable to supersaturation maintenance during gastrointestinal transit [6].
Table 3: Solid Dispersion Performance Comparison
Technique | Polymer | Drug Release (t~90%~) | Solubility Increase |
---|---|---|---|
Spray Drying | Copovidone (1:2) | 10 minutes | 5.2-fold |
Hot-Melt Extrusion | HPMC E5 (1:2) | 25 minutes | 4.8-fold |
Crystalline Tablet | N/A | >60 minutes | Baseline |
Crystalline salt forms offer thermodynamic stability but suffer from bioavailability limitations. Crystallization of Ledipasvir D-tartrate from alkyl acetates (e.g., ethyl acetate) produces non-hygroscopic monoclinic crystals ideal for storage, with powder X-ray diffraction (PXRD) peaks at 2θ = 5.6°, 11.2°, 17.8° [1] [2]. However, their slow dissolution (rate constant: 0.073 min⁻¹) impedes rapid absorption [6]. Conversely, amorphous dispersions achieve high supersaturation but risk recrystallization during storage. Polymer selection is critical: polyvinylpyrrolidone (PVP) inhibits crystallization via antiplasticization and molecular anchoring, extending amorphous stability to >24 months at 25°C/60% RH [3] [9]. Accelerated stability studies show that HPMC-based ASDs maintain >95% amorphous content after 3 months at 40°C, whereas Soluplus systems exhibit partial recrystallization [8]. Hybrid approaches—such as crystallization in polymeric matrices—may balance stability and performance, though clinical data remains limited.
Table 4: Stability and Performance of Ledipasvir Formulations
Formulation Approach | Bioavailability (AUC, h·ng/mL) | Physical Stability | Key Risk |
---|---|---|---|
Crystalline D-tartrate | 3,662.5 | >36 months | Slow dissolution |
Spray-dried ASD (Copovidone) | 4,231.4 | 24 months | Moisture sensitivity |
HME ASD (HPMC E5) | 4,050.3 | 18 months | Thermal degradation |
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8